molecular formula C4H6N4O B7722584 2-amino-6-methyl-1H-1,3,5-triazin-4-one

2-amino-6-methyl-1H-1,3,5-triazin-4-one

Cat. No.: B7722584
M. Wt: 126.12 g/mol
InChI Key: UUTHDVPZNWJUFV-UHFFFAOYSA-N
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Description

2-Amino-6-methyl-1H-1,3,5-triazin-4-one (CAS 931-86-2), more commonly known in research as 5-Azacytosine, is a derivative of the 1,3,5-triazine heterocyclic system, a scaffold of significant interest in medicinal and agricultural chemistry. The 1,3,5-triazine core is recognized as a versatile pharmacophore, with derivatives demonstrating a wide range of remarkable biological activities, including potent effects as anticancer, antibacterial, and antifungal agents . This specific compound serves as a key synthetic intermediate and building block for the development of novel molecules with potential pharmacological value . The structural motif of 1,3,5-triazines allows for extensive molecular modification, making them valuable for creating compounds that can interact with various biological targets, such as inhibiting specific cancer-related proteins . Researchers utilize this chemical to explore new reaction pathways and develop substances with applications in the pharmaceutical and chemical fields . The product is intended for research purposes in a controlled laboratory environment and is not intended for diagnostic or therapeutic use in humans or animals. It is the responsibility of the researcher to comply with all applicable local and international regulations for the safe handling and use of this chemical.

Properties

IUPAC Name

2-amino-6-methyl-1H-1,3,5-triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c1-2-6-3(5)8-4(9)7-2/h1H3,(H3,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTHDVPZNWJUFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)N=C(N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=O)N=C(N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Amino 6 Methyl 1h 1,3,5 Triazin 4 One and Its Analogues

Traditional and Established Synthetic Routes for 1,3,5-Triazines

The foundational methods for synthesizing 1,3,5-triazine (B166579) derivatives have been well-established for decades, providing reliable and versatile pathways to a wide array of substituted compounds.

The most common and economically practical method for synthesizing substituted 1,3,5-triazines begins with 2,4,6-trichloro-1,3,5-triazine, more commonly known as cyanuric chloride. nih.govnih.gov This symmetrical and highly reactive molecule serves as an excellent starting point for building complex triazine structures due to the differential reactivity of its three chlorine atoms. rsc.orgnih.gov Cyanuric chloride itself is produced through the trimerization of cyanogen (B1215507) chloride. rsc.org

The synthesis of trisubstituted 1,3,5-triazines from cyanuric chloride is achieved by a sequential and controlled nucleophilic substitution of each chlorine atom. nih.govderpharmachemica.com This stepwise displacement is possible because the substitution of one chlorine atom with a nucleophile deactivates the remaining chlorine atoms toward further substitution. nih.gov Consequently, by carefully controlling the reaction temperature, different nucleophiles can be introduced in a specific order. nih.govderpharmachemica.comresearchgate.net

The general temperature guidelines for these sequential substitutions are as follows:

First substitution: 0–5 °C

Second substitution: Room temperature (approx. 25 °C) to 60 °C

Third substitution: Higher temperatures, often requiring heating or reflux ( >90 °C) nih.govresearchgate.net

This temperature-dependent reactivity allows for the rational design and synthesis of unsymmetrical triazine derivatives with high selectivity. nih.govmdpi.com

The functionalization of the 1,3,5-triazine core is fundamentally a series of nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the triazine ring makes the carbon atoms susceptible to attack by a wide range of nucleophiles, including those centered on oxygen, nitrogen, and sulfur. nih.govacs.org

As each chlorine atom is replaced by a nucleophilic group, the electron density of the triazine ring increases. This increased electron density reduces the electrophilicity of the remaining carbon-chlorine bonds, thus decreasing the ring's reactivity towards subsequent nucleophilic attack. nih.govresearchgate.net This electronic effect is the basis for the controlled, stepwise functionalization that is characteristic of cyanuric chloride chemistry.

A diverse library of substituted 1,3,5-triazines can be synthesized by reacting cyanuric chloride with various nucleophiles such as amines, alcohols, and thiols. nih.govderpharmachemica.com For example, to synthesize a specific analogue like 2-amino-4,6-dichloro-1,3,5-triazine, one would react cyanuric chloride with an amine at 0-5 °C. nih.gov Further reaction with other nucleophiles at elevated temperatures can then displace the remaining two chlorine atoms. researchgate.netnih.gov

Table 1: Stepwise Nucleophilic Substitution on Cyanuric Chloride

Substitution Step Reagent Example Typical Temperature Product Type
First 4-Aminobenzoic acid 0–5 °C Monosubstituted
Second 2-Amino pyrazine Room Temperature Disubstituted
Third Various aromatic amines Reflux Trisubstituted

This table illustrates a general synthetic sequence for creating trisubstituted triazines, based on methodologies described in the literature. derpharmachemica.comnih.gov

Distinct from methods that functionalize a pre-existing triazine ring, the Pinner triazine synthesis constructs the heterocyclic ring itself. First reported by Adolf Pinner in 1890, this reaction involves the cyclization of two equivalents of an aryl or aliphatic amidine with one equivalent of phosgene (B1210022) to yield 2-hydroxy-4,6-disubstituted-s-triazines. wikipedia.orgdrugfuture.com The "hydroxy" group is the keto tautomer, corresponding to a triazin-4-one structure.

The classic Pinner synthesis is particularly useful for creating symmetrical 4,6-diaryl-1,3,5-triazin-2-ones. drugfuture.com While the original method uses the highly toxic reagent phosgene, related cyclization reactions provide alternative pathways to the triazine core. youtube.com

Related cyclotrimerization reactions offer broader versatility. For instance, the acid-catalyzed trimerization of nitriles is a fundamental method for producing symmetrical 2,4,6-trisubstituted-1,3,5-triazines. researchgate.net More complex, unsymmetrical triazines can be formed through the controlled cross-cyclotrimerization of different nitriles. nih.govacs.org Other important cyclization methods include the reaction of cyanoguanidines with carboxylic acids or their anhydrides, which is a key route to obtaining 4-amino-1,3,5-triazin-2-one derivatives. datapdf.com

Advanced and Modern Synthetic Strategies

To overcome some of the limitations of traditional methods, such as harsh reaction conditions or multiple discrete steps, modern synthetic strategies focus on improving efficiency, yield, and atom economy.

One-pot synthesis protocols have emerged as a powerful strategy for streamlining the production of 1,3,5-triazine derivatives. These methods combine multiple reaction steps into a single procedure without isolating intermediates, thereby saving time, solvents, and resources. nih.govacs.org

One such advanced method involves the reaction of a nitrile with triflic anhydride (B1165640) or triflic acid at low temperatures to form a nitrilium salt intermediate. nih.govacs.org This intermediate then reacts in situ with two equivalents of a different nitrile at a higher temperature to generate 2,4-disubstituted-6-substituted 1,3,5-triazines in moderate to good yields. nih.govacs.org This approach allows for the controlled synthesis of unsymmetrical triazines in a single pot.

Another effective one-pot method is the three-component condensation of cyanoguanidine, an aromatic aldehyde, and an arylamine, often assisted by microwave irradiation. researchgate.net This process is followed by a base-induced Dimroth rearrangement and subsequent aromatization to yield 6,N²-diaryl-1,3,5-triazine-2,4-diamines. researchgate.net Such multicomponent reactions are highly valued for their ability to rapidly generate molecular complexity from simple starting materials.

The use of transition-metal catalysts, particularly copper, has significantly advanced the synthesis of 1,3,5-triazines. oup.com Catalytic methods often proceed under milder conditions than their traditional counterparts, can offer higher yields, and provide alternative reaction pathways. nih.gov

The Ullmann condensation, or Ullmann-type reaction, is a copper-promoted conversion that is used to form carbon-oxygen and carbon-nitrogen bonds. nih.gov In the context of triazine synthesis, this typically involves the coupling of a halogenated triazine with an alcohol or an amine in the presence of a copper catalyst. nih.gov The use of a Cu(I) catalyst supported on a resin has been shown to significantly shorten reaction times and improve yields for the synthesis of di- and trisubstituted 1,3,5-triazines compared to uncatalyzed nucleophilic substitution. nih.gov

Beyond functionalizing the triazine ring, copper catalysts are also employed in the construction of the ring itself. rsc.org An efficient copper(I)-catalyzed reaction of 1,1-dibromoalkenes with biguanides has been developed to produce substituted 2,4-diamino-1,3,5-triazines under mild conditions. acs.orgorganic-chemistry.org This method demonstrates high functional group tolerance. acs.org Similarly, Cu(OAc)₂ can catalyze the aerobic oxidative coupling of alcohols and amidine hydrochlorides to form 1,3,5-triazine derivatives, avoiding the need for strong bases or external oxidants. rsc.org

Table 2: Examples of Modern Catalytic Methods in Triazine Synthesis

Catalytic System Reaction Type Substrates Product Type
Cu(I) on resin Ullmann-type C-N coupling Dichlorotriazinyl benzenesulfonamide (B165840) + Nucleophiles Di- and trisubstituted triazines
CuI [3+2] Cycloaddition ("Click" Reaction) Triazine azides + Terminal alkynes Unsymmetrical triazine-triazoles
Cu(I) Ring construction 1,1-Dibromoalkenes + Biguanides Trisubstituted 2,4-diamino-1,3,5-triazines
Cu(OAc)₂ Dehydrogenative coupling Alcohols + Amidine hydrochlorides 1,3,5-Triazine derivatives

This table summarizes various copper-catalyzed reactions for the synthesis of triazine derivatives, as reported in the literature. nih.govoup.comrsc.orgacs.org

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. mdpi.comscielo.org.za Its primary benefit lies in the rapid and uniform heating of the reaction mixture, which often leads to dramatically reduced reaction times, higher yields, and cleaner reactions with fewer side products. mdpi.comresearchgate.net

In the synthesis of 1,3,5-triazine derivatives, microwave assistance has been successfully applied in various protocols. Researchers have developed efficient one-pot, multi-component reactions to create complex triazine hybrids under neat (solvent-free) conditions. nih.gov For instance, a novel and green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids was achieved by reacting 2-aminopyridine, cyanamide, and various aldehydes or ketones under microwave heating, demonstrating high yields and excellent atom economy. nih.gov This approach significantly simplifies procedures that would otherwise require multiple steps and hazardous reagents when starting from common precursors like cyanuric chloride. nih.gov

Studies have shown remarkable rate acceleration for the synthesis of compounds like 2-(arylmethyl)amino-4-arylamino-6-alkyl-1,3,5-triazines. researchgate.net In one method, the cyclization step conducted in a methanolic sodium methoxide (B1231860) medium under microwave conditions was significantly faster than by classical heating. researchgate.net Furthermore, solvent-free microwave-assisted synthesis has been used to produce symmetrically and asymmetrically substituted triazines in good to excellent yields. chim.itresearchgate.net For example, the reaction of cyanoguanidine with various nitriles under microwave irradiation provides a direct route to 2,4-diamino-1,3,5-triazines. chim.it

The combination of microwave heating with solid-supported reagents, such as Celite or polymer-based supports, offers further advantages in purification and product isolation. nih.gov

Triazine Derivative TypeReaction ConditionsReaction TimeYieldReference
Morpholine-functionalized 1,3,5-triazinesDMF, TBAB (catalyst), 140°C150 secondsUp to 88% mdpi.com
Pyridinyl-1,3,5-triazine-2,4-diamine hybridsNeat (solvent-free), 120°C15 minUp to 70% nih.gov
Symmetrical N2,N4,N6-Trisubstituted-1,3,5-triazines1,4-DioxaneN/AN/A nih.gov
2,4-Diamino-1,3,5-triazinesSolvent-free, from cyanoguanidineShortGood chim.it

Ultrasound-Assisted Synthesis

The application of ultrasonic irradiation, or sonochemistry, represents another significant advancement in the synthesis of triazine analogues. This technique utilizes the energy of sound waves to induce acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, accelerating chemical reactions dramatically. nih.gov

A key advantage of sonochemical methods is the ability to conduct reactions under milder conditions, often at room temperature and in environmentally benign solvents like water. nih.gov This makes it an exceptionally "green" alternative to conventional methods that require high temperatures and organic solvents. nih.govresearchgate.net For the synthesis of 1,3,5-triazine derivatives, a sonochemical protocol using water as the solvent can produce the desired compounds in as little as five minutes with yields often exceeding 75%. nih.gov This method has been shown to be more versatile than competing microwave-assisted techniques in some cases. nih.gov

Comparative studies highlight the efficiency of ultrasound. For instance, the synthesis of 4,6-disubstituted-1,3,5-triazine hydrazone derivatives via ultrasonic irradiation at 40°C was completed in 30-60 minutes, achieving yields up to 96%. mdpi.com The conventional reflux method, in contrast, required 4-5 hours to obtain lower yields. mdpi.com Similarly, the synthesis of other heterocyclic analogues like 1,2,4-triazoles saw reaction times fall from 10-36 hours with conventional heating to just 39-80 minutes using ultrasound, with a concurrent increase in yield. nih.gov

Synthesis MethodConditionsReaction TimeYieldReference
Ultrasound-AssistedWater, Room Temperature5 min>75% nih.gov
Ultrasound-Assisted (Hydrazone derivatives)Ethanol, Acetic Acid, 40°C30-60 minUp to 96% mdpi.com
Conventional Heating (Hydrazone derivatives)Reflux4-5 hoursLower than ultrasound mdpi.com
Ultrasound-Assisted (Pyrimidine-5-carboxamides)UO₂(NO₃)₂·6H₂O catalystShorterHigher researchgate.net
Conventional Heating (Pyrimidine-5-carboxamides)UO₂(NO₃)₂·6H₂O catalystLongerLower researchgate.net

Green Chemistry Principles and Sustainable Approaches in Triazine Synthesis

The synthesis of 1,3,5-triazine derivatives is increasingly guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. researchgate.net Traditional synthetic routes often rely on costly and environmentally harmful solvents like N,N-dimethylformamide (DMF), acetonitrile, and 1,4-dioxane, and can be energy-intensive, failing to meet sustainability goals. mdpi.comresearchgate.net

Modern approaches focus on several key areas of green chemistry:

Use of Safer Solvents : A major advancement is the development of synthetic protocols that use water as the reaction medium, which is non-toxic, inexpensive, and environmentally benign. nih.govresearchgate.net The sonochemical synthesis of 1,3,5-triazines is a notable example of an efficient reaction in an aqueous system. nih.gov

Atom Economy and Waste Reduction : One-pot, multi-component reactions are inherently greener as they combine several synthetic steps into a single operation, reducing the need for intermediate purification and minimizing solvent waste. nih.gov Solvent-free, or neat, reaction conditions, often facilitated by microwave heating, further exemplify this principle by eliminating the solvent altogether. nih.govchim.it

Catalysis : The use of phase-transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide (TBAB) can accelerate reactions and improve efficiency, allowing for milder reaction conditions. mdpi.com Furthermore, developing sustainable dehydro-condensation agents from triazines provides more economical and environmentally sound alternatives for other chemical processes like amide synthesis. nih.gov

The tangible benefits of these green approaches have been quantified. Using the DOZNTM 2.0 tool, which assesses alignment with the 12 principles of green chemistry, one study found that a developed sonochemical method for triazine synthesis was 13 times "greener" than the corresponding classical heating method. nih.govresearchgate.net

Combinatorial and Solid-Phase Synthesis Approaches for Triazine Derivative Libraries

Combinatorial chemistry, particularly when coupled with solid-phase synthesis (SPS), provides a powerful platform for the rapid generation of large and diverse libraries of molecules. This approach is invaluable for screening and identifying novel compounds with desired biological or material properties. The 1,3,5-triazine scaffold is well-suited for this methodology due to the sequential and controllable reactivity of its precursor, cyanuric chloride, which allows for the introduction of multiple points of diversity.

In solid-phase synthesis, a starting material is chemically anchored to an insoluble polymer resin. acs.orgnih.gov Subsequent reactions are carried out on this resin-bound substrate, with excess reagents and by-products being easily washed away after each step. This simplifies purification and makes the process amenable to automation.

Key applications in triazine synthesis include:

Trisubstituted Triazines : An efficient strategy for the solid-phase synthesis of trisubstituted nih.govnih.govacs.orgtriazino[1,2-a]benzimidazole-2,4(3H,10H)-diones has been developed, which is suitable for generating mixture-based combinatorial libraries. acs.org

Triazinediones : A solid-phase method for synthesizing 6-amino-2,4-dioxo-3,4-dihydro-1,3,5-triazines has been described. acs.orgnih.gov This method starts with a resin-bound amine and allows for the introduction of four different variable groups, making it ideal for iterative combinatorial library generation. acs.org

Aryl and Alkyl Triazines : Researchers have reported the solid-phase synthesis of a combinatorial library containing 120 unique 4,6-diaryl and 4-aryl, 6-alkyl-1,3,5-triazines. nih.gov This library was generated with high purity and minimal purification steps, demonstrating the efficiency of the approach. nih.gov

These solid-phase and combinatorial techniques have enabled the creation of extensive triazine libraries that can be screened for various applications, from discovering new therapeutic agents to developing materials for biofuel production. nih.govcolab.ws

Chemical Reactivity and Transformation Pathways of 2 Amino 6 Methyl 1h 1,3,5 Triazin 4 One Analogues

Electrophilic and Nucleophilic Reactivity of the 1,3,5-Triazine (B166579) Core

The 1,3,5-triazine ring is a six-membered aromatic heterocycle containing three nitrogen atoms at positions 1, 3, and 5. This high nitrogen content makes the ring system electron-deficient compared to benzene. This inherent electronic property dictates its reactivity towards electrophiles and nucleophiles.

Electrophilic Reactivity: Due to the electron-withdrawing nature of the three ring nitrogens, the 1,3,5-triazine core is significantly deactivated towards electrophilic aromatic substitution. wikipedia.org Such reactions are generally difficult to achieve and require harsh conditions, as the ring is not electron-rich enough to readily react with common electrophiles.

Nucleophilic Reactivity: In stark contrast, the electron deficiency of the triazine core makes it highly susceptible to nucleophilic attack. wikipedia.orgacs.org This is particularly true when the ring is substituted with good leaving groups, such as halogens. The most prominent example is 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride. This compound readily undergoes sequential nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgresearchgate.net The reactivity of the chlorine atoms is temperature-dependent, allowing for controlled, stepwise substitution by various nucleophiles like amines, alcohols, and thiols. This selective reactivity is the cornerstone of the vast chemistry of reactive dyes, which covalently bond to fibers, and the synthesis of many herbicides. wikipedia.orgresearchgate.net

The general order of reactivity for the substitution of chlorine atoms on cyanuric chloride is as follows:

First substitution: Occurs readily at low temperatures (0–5 °C).

Second substitution: Requires moderately elevated temperatures (30–50 °C).

Third substitution: Requires higher temperatures (80–100 °C).

This tiered reactivity allows for the synthesis of unsymmetrically substituted 1,3,5-triazines by carefully controlling the reaction temperature and the order of nucleophile addition. researchgate.net Even amino-substituted triazines can participate as nucleophiles in certain reactions, for instance, attacking activated carbonyl compounds. nih.gov

Tautomerism and Isomeric Equilibria in 1,3,5-Triazinones

1,3,5-triazinone derivatives, such as the parent compound of this article, can exist in multiple tautomeric forms. Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. For a molecule like 2-amino-6-methyl-1H-1,3,5-triazin-4-one, two primary types of tautomerism are possible: keto-enol (more accurately, amide-imidol) and amine-imine tautomerism.

Amide-Imidol Tautomerism: The C4-oxo group can tautomerize to a hydroxyl group (the imidol form).

Amine-Imine Tautomerism: The C2-amino group can tautomerize to an imine, with the proton shifting to one of the ring nitrogens.

The stability and equilibrium between these forms are influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring. Theoretical studies using Density Functional Theory (DFT) on related complex triazine derivatives have shown that multiple tautomers can coexist in equilibrium. nih.gov For a substituted N2,N4,N6-triaminotriazine, calculations revealed the presence of three predominant tautomers. nih.gov The study highlighted that in the aqueous phase, the equilibrium constants favor a mixture of specific tautomers, suggesting that the biological or chemical activity of such compounds may depend on this tautomeric balance. nih.gov Intramolecular hydrogen bonding and solvent effects play a crucial role in stabilizing certain tautomeric forms over others. rsc.org

For this compound, the keto-amino form is generally the most stable and predominant tautomer under standard conditions, due to the stability of the amide bond and the aromaticity of the ring. However, the other tautomeric forms can be present in equilibrium and may participate in specific chemical reactions.

Interactive Table: Potential Tautomers of this compound

Tautomer NameStructureKey Features
Keto-Amino Form (Amide) Amide group at C4; Amino group at C2. Generally the most stable form.
Enol-Amino Form (Imidol) Hydroxyl group at C4; Aromatic character is maintained.
Keto-Imino Form Imine group at C2; Proton shifted to a ring nitrogen.

Note: The images are illustrative representations of the tautomeric forms.

Functional Group Interconversions (e.g., Alkylation, Oxidation, Amination, Suzuki Coupling)

The substituents on the 1,3,5-triazine ring can be modified through various functional group interconversions, allowing for the synthesis of a wide range of derivatives.

Alkylation: The nitrogen atoms in amino-triazines, both on the exocyclic amino group and within the heterocyclic ring, are nucleophilic and can undergo alkylation. Alkylation of the exocyclic amino group can be problematic, often leading to mixtures of mono-, di-, and even over-alkylated quaternary ammonium (B1175870) salt products, as the alkylated amine can be more nucleophilic than the starting material. youtube.com Alkylation can also occur on the ring nitrogens, leading to different regioisomers. mdpi.com The choice of alkylating agent, base, and reaction conditions is critical to control the selectivity of the reaction. nih.govyoutube.com

Oxidation: The triazine ring and its substituents can undergo oxidation. For example, 2-amino wikipedia.orgacs.orgresearchgate.nettriazines can react with ketones in the presence of an oxidizing system (e.g., CuCl/I₂) to form N-( wikipedia.orgacs.orgresearchgate.nettriazine-2-yl) α-ketoamides. nih.gov This transformation involves an oxidative C-C bond cleavage of the ketone and subsequent amidation. nih.gov Furthermore, the synthesis of nitro-substituted triazines represents another class of oxidative functionalization. researchgate.net

Amination: Amination is a key reaction for functionalizing the triazine core. As discussed previously, halogenated triazines are highly reactive towards amines. wikipedia.org This displacement reaction is a robust method for introducing amino substituents onto the triazine ring. researchgate.netacs.org A direct oxidative amination approach has also been developed, allowing for the synthesis of heteroaryl-substituted 1,3,5-triazines from methyl-azaarenes and amidines. researchgate.net

Suzuki Coupling: The palladium-catalyzed Suzuki coupling reaction is a powerful tool for forming carbon-carbon bonds. wikipedia.orglibretexts.org To apply this reaction to the triazine core, a halogenated triazine is typically used as the electrophilic partner. For instance, chloro- or bromo-triazines can be coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base. organic-chemistry.orgresearchgate.net This method allows for the direct attachment of aryl groups to the triazine ring, significantly expanding the structural diversity of accessible analogues. researchgate.net

Interactive Table: Suzuki Coupling of a Chlorotriazine Derivative

EntryArylboronic Acid (Ar-B(OH)₂)Product (Ar-Triazine)Catalyst/BaseYieldReference
1Phenylboronic acid2-Amino-4-phenyl-6-chloro-1,3,5-triazinePd(PPh₃)₄ / Cs₂CO₃Good researchgate.net
24-Methoxyphenylboronic acid2-Amino-4-(4-methoxyphenyl)-6-chloro-1,3,5-triazinePd(PPh₃)₄ / Cs₂CO₃Good researchgate.net
3Thiophene-2-boronic acid2-Amino-4-(thiophen-2-yl)-6-chloro-1,3,5-triazinePd(PPh₃)₄ / Cs₂CO₃Moderate researchgate.net

This table is a representative example based on reported methodologies.

Hydrolytic and Decarboxylation Reactions of Related Triazine Structures

Hydrolytic Reactions: The stability of the 1,3,5-triazine ring to hydrolysis varies greatly depending on the substituents and the reaction conditions.

Substitution Hydrolysis: Triazines with good leaving groups, like the aforementioned cyanuric chloride, are readily hydrolyzed. The step-wise hydrolysis in the presence of base ultimately yields cyanuric acid (1,3,5-triazine-2,4,6-triol). wikipedia.orgutwente.nl

Ring Cleavage Hydrolysis: Under more forcing conditions, such as high temperatures in the presence of an alumina (B75360) catalyst, the triazine ring itself can be irreversibly cleaved. utwente.nl The hydrolysis of compounds like melamine (B1676169) and atrazine (B1667683) under these conditions (240–450°C) results in the formation of ammonia (B1221849) and carbon dioxide. utwente.nl The rate of hydrolysis for some triazine derivatives, such as 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine, has been shown to be strongly dependent on pH, with the reaction being significantly faster in acidic conditions. acs.orgresearchgate.net

Interactive Table: Hydrolysis of s-Triazine Analogues

Triazine DerivativeConditionsProductsReference
2,4,6-Trichloro-1,3,5-triazineWater, heatCyanuric acid, HCl wikipedia.org
AtrazineAqueous acid/baseStepwise loss of alkyl groups, eventually cyanuric acid utwente.nl
MelamineAl₂O₃ catalyst, 240-450°CAmmonia, Carbon Dioxide utwente.nl
1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazineAqueous solution, pH dependentFormaldehyde (B43269), Monoethanolamine acs.orgresearchgate.net

Decarboxylation Reactions: The synthesis of triazine carboxylic acids and their esters has been reported, typically by reacting cyanuric chloride with amino acids or their esters. google.com While these compounds are valuable as synthons, information on their decarboxylation is not prevalent in the literature. This suggests that the carboxyl group attached to the electron-deficient triazine ring is relatively stable and does not readily undergo decarboxylation under typical laboratory conditions. Further functionalization often occurs via reactions like amidation rather than decarboxylation. nih.gov

Structural Elucidation and Advanced Computational Studies

Spectroscopic Characterization Techniques in Triazine Chemistry (e.g., IR, NMR, Mass Spectrometry)

Spectroscopic methods are fundamental tools for confirming the molecular structure of triazine derivatives. Each technique provides unique insights into the compound's functional groups, connectivity, and molecular weight. wisc.edu

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wisc.edu In the context of triazine chemistry, IR spectra show characteristic absorption bands. For instance, in the related compound melamine (B1676169) (2,4,6-triamino-1,3,5-triazine), strong peaks between 3419 cm⁻¹ and 3469 cm⁻¹ are attributed to the N-H stretching vibrations of the amino groups. researchgate.net For 2-amino-6-methyl-1H-1,3,5-triazin-4-one, one would expect to see characteristic absorptions for N-H, C=O, and C=N bonds, which are crucial for distinguishing it from its tautomers and related diamino-derivatives. In studies of similar triazine structures, C–N stretching vibrations within the triazine ring are also observed. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for mapping the carbon and proton framework of a molecule. youtube.com In ¹H NMR studies of triazine derivatives, the chemical shifts of protons attached to the ring or substituent groups provide detailed information about their chemical environment. For example, in a study on a 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio] derivative, singlet signals for the NH groups were identified in the 10.5–12.15 ppm range. nih.gov Similarly, ¹³C NMR provides information on the carbon skeleton. In melamine, the triazine carbon atoms resonate at approximately 162 and 172 ppm. researchgate.net The specific shifts for this compound would be expected to reflect the presence of the methyl group and the carbonyl function.

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight and can provide structural information through fragmentation patterns. wisc.eduresearchgate.net Electron Impact-Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation. wisc.edu The resulting mass-to-charge ratio of the molecular ion confirms the compound's molecular weight, while the fragmentation pattern offers clues about its structure. For this compound, the molecular ion peak would correspond to its molecular formula, C₄H₆N₄O.

TechniqueApplication in Triazine ChemistryExpected Observations for this compound
IR Spectroscopy Identification of functional groups (N-H, C=N, C-N, C=O).Stretching vibrations for N-H (amino), C=O (keto), C=N and C-N (triazine ring).
NMR Spectroscopy Elucidation of H and C framework, connectivity, and chemical environment.Signals for methyl protons, amino protons, and ring protons (if any); Resonances for methyl, carbonyl, and ring carbons.
Mass Spectrometry Determination of molecular weight and structural fragments.Molecular ion peak corresponding to C₄H₆N₄O; Fragmentation pattern showing loss of methyl, CO, or amino groups.

X-ray Crystallography for Molecular and Crystal Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and the arrangement of molecules in a crystal lattice. Studies on the closely related compound acetoguanamine (2,4-diamino-6-methyl-1,3,5-triazine) and its derivatives have demonstrated the power of this technique.

In a study of acetoguanamine N,N-dimethyl-formamide solvate, X-ray analysis revealed that the molecular components are linked by N-H⋯N and N-H⋯O hydrogen bonds, forming ribbon-like supramolecular structures. ebi.ac.uk Similarly, the crystal structure of 2,4-diamino-6-methyl-1,3,5-triazine methanol (B129727) solvate is characterized by an extensive network of hydrogen bonds, where two different N—H(amino)···N(ring) hydrogen bonds create centrosymmetric dimers that form tapes. researchgate.net These tapes are further connected by solvent molecules into a three-dimensional network. researchgate.net A study on the monohydrated molecular adduct of acetoguanaminium chloride with acetoguanamine also detailed complex hydrogen-bonding motifs involving the triazine rings and water molecules. ebi.ac.uk Such analyses are crucial for understanding the solid-state packing and intermolecular forces that govern the physical properties of these materials.

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
2,4-Diamino-6-methyl-1,3,5-triazine methanol solvate MonoclinicC2/cCentrosymmetric dimers forming tapes via N-H···N hydrogen bonds; 3D network linked by methanol solvent. researchgate.net
Acetoguanamine N,N-dimethyl-formamide solvate Not specifiedNot specifiedRibbons stabilized by N-H···N and N-H···O hydrogen bonds involving the triazine ring and solvent. ebi.ac.uk
2,4-diamino-6-methyl-1,3,5-triazin-1-ium trichloroacetate (B1195264) monohydrate Not specifiedNot specifiedCations form centrosymmetric dimers and zigzag chains via N-H···N bonds; water molecules link chains. nih.gov

Computational Chemistry Applications

Computational chemistry offers powerful predictive tools that complement experimental findings, providing deeper insight into molecular structure, stability, and potential interactions.

Density Functional Theory (DFT) is a quantum mechanical method used to predict the electronic structure of molecules. It is widely applied to optimize molecular geometries, calculate thermodynamic properties, and predict vibrational frequencies. researchgate.net In a study of 2,4-diamino-6-methyl-1,3,5-triazin-1-ium-hydrogen oxalate, DFT calculations using the B3LYP functional were employed to optimize the structure and analyze the vibrational spectra, showing good correlation between theoretical and experimental results. researchgate.net Such calculations can help assign complex IR and Raman spectra and provide a basis for understanding the molecule's stability and reactivity. iu.edu.sa For example, DFT has been used to predict the most stable crystal structures and properties of novel triazine-based energetic materials. rsc.org

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug design for predicting binding affinity and mode of action. nih.gov Numerous studies have used docking to investigate the interaction of triazine derivatives with biological targets. For instance, triazine analogues have been studied as inhibitors of p38 MAP kinase, a protein implicated in inflammatory diseases. jocpr.com Docking simulations showed that these inhibitors fit well within the binding cavity of the protein. jocpr.com In another study, novel benzenesulfonamide-triazine hybrids were docked into the active site of the MDM2 protein, a target in cancer therapy, to evaluate their binding patterns and guide the design of more potent inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the variation in the biological activity of a series of compounds with changes in their molecular features (descriptors). elsevierpure.comresearchgate.net The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds. nih.govwalisongo.ac.id QSAR studies have been successfully applied to triazine derivatives to design compounds with improved cytotoxic activity against cancer cell lines. nih.govnih.gov In one such study, topological and conformational molecular descriptors were used to build a statistically significant model for the activity of benzenesulfonamide-triazine hybrids against colon cancer cells. nih.gov These models are invaluable for prioritizing which new derivatives to synthesize and test, thereby accelerating the drug discovery process. nih.govnih.gov

Compound AnalyzedMajor Intermolecular Interactions QuantifiedPercentage ContributionReference
2-(4-amino-6-phenyl-1,2,5,6-tetrahydro-1,3,5-triazin-2-ylidene)malononitrile N···H/H···N35.0% - 38.3% nih.goviucr.org
H···H27.0% - 28.2% nih.goviucr.org
C···H/H···C23.4% - 26.3% nih.goviucr.org

Structure Activity Relationship Sar Investigations of 2 Amino 6 Methyl 1h 1,3,5 Triazin 4 One Derivatives

Influence of Substituent Effects on Biological Potency and Selectivity

The biological activity of 2-amino-1,3,5-triazin-4-one derivatives is highly dependent on the nature and position of substituents on the triazine ring. Modifications at various positions can significantly impact the compound's potency and its selectivity towards specific biological targets.

Research into 4,6-disubstituted-1,3,5-triazin-2(1H)-one analogs, which are structurally related to the target compound, has provided valuable SAR data. For instance, the introduction of different substituents at the C4 and C6 positions of the triazine ring has been shown to modulate activity against targets like human DNA topoisomerase IIα. nih.gov In one study, a series of 6-(benzylthio)-4-((3-chlorobenzyl)thio)-1,3,5-triazin-2(1H)-one derivatives were synthesized and evaluated for their topoisomerase II inhibitory activity. The results indicated that the nature of the thioether substituents at both positions is critical for activity. nih.gov

In another comprehensive study on 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives, the influence of substituents on cytotoxic activity against various cancer cell lines was systematically investigated. nih.gov The study revealed that specific substitutions on the triazine ring are key for enhancing anticancer potency. For example, the presence of a 4-phenylpiperazin-1-yl group at the R² position of the triazine core was found to be crucial for high cytotoxic activity against HCT-116 and MCF-7 cell lines. nih.gov Furthermore, modifications on the imidazolidine (B613845) ring (R¹ substituent) also played a significant role, with 4-trifluoromethylbenzyl and 3,5-bis(trifluoromethyl)benzyl groups leading to some of the most active compounds. nih.gov

The following table summarizes the cytotoxic activity of selected 2-[(4-amino-6-R²-1,3,5-triazin-2-yl)methylthio]-N-(1-R¹-imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives, illustrating the impact of different substituents on their potency.

CompoundR¹ SubstituentR² SubstituentIC₅₀ (µM) vs. HCT-116IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HeLa
A 4-trifluoromethylbenzyl4-phenylpiperazin-1-yl3.65.2>25
B 3,5-bis(trifluoromethyl)benzyl4-phenylpiperazin-1-yl4.16.811.0
C 4-trifluoromethylbenzyl4-methylpiperazin-1-yl12.5>25>25
D 3,5-bis(trifluoromethyl)benzyl4-methylpiperazin-1-yl15.0>25>25

Data sourced from a study on novel sulfonamide derivatives, which highlights the importance of specific substitutions for cytotoxic activity. nih.gov

Similarly, in the development of antifungal agents based on the s-triazine core, it was found that compounds bearing aniline (B41778) derivatives and a piperidine (B6355638) or glycine (B1666218) moiety on the triazine ring exhibited significant activity against Candida albicans. mdpi.com This underscores the principle that the biological activity of triazine derivatives can be finely tuned by strategic placement of various functional groups.

Pharmacophore Identification and Modification Strategies in Triazine Design

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For triazine derivatives, pharmacophore models have been instrumental in guiding the design of new, more active compounds. nih.govresearchgate.net

A typical pharmacophore model for a triazine-based inhibitor might include features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR). researchgate.netscispace.com For instance, a pharmacophore model developed for antidepressant-like 1,3,5-triazine (B166579) derivatives identified one hydrophobic, two aromatic ring, and one positive ionization feature as being critical for activity. nih.govbenthamdirect.com

In the context of anticancer drug design, molecular hybrid strategies have been employed, combining the 1,3,5-triazine core with other pharmacophores, such as a 2-mercaptobenzenesulfonamide fragment. nih.gov In such designs, the triazine ring often serves as a central scaffold, with various substituents positioned to interact with specific pockets of the target protein. The amino group at the C2 position can act as a crucial hydrogen bond donor, while the methyl group at C6 can engage in hydrophobic interactions. The oxo group at C4 in a triazin-4-one structure can serve as a hydrogen bond acceptor.

Modification strategies often involve altering the substituents at the C2, C4, and C6 positions of the triazine ring to optimize interactions with the target. This can include:

Varying the nature of the amino group at C2: Introducing different substituents on the amino group can modulate its hydrogen bonding capacity and steric profile.

Introducing diverse functionalities at C4: In the case of 2-amino-4,6-disubstituted triazines, this position is a key point for modification to enhance potency and selectivity. nih.gov

Rational Design of Triazine Analogues based on SAR Data

The insights gained from SAR and pharmacophore studies form the basis for the rational design of novel triazine analogues with improved biological profiles. This approach aims to systematically modify the lead compound to enhance its activity, selectivity, and other pharmacokinetic properties. mdpi.com

One successful strategy is the use of quantitative structure-activity relationship (QSAR) models. QSAR helps in correlating the biological activity of a series of compounds with their physicochemical properties, thereby predicting the activity of newly designed molecules. nih.gov For example, in the development of the aforementioned 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio] derivatives, QSAR models were built and used to guide the introduction of structural modifications that led to enhanced cytotoxic activities. nih.gov The design process was sequential, with the experimental data from one series of compounds feeding into the QSAR model to design the next, more potent series. nih.gov

Another rational design approach involves molecular hybridization, where two or more pharmacophoric units are combined into a single molecule to interact with multiple targets or different sites on a single target. The design of hybrid molecules containing a 1,3,5-triazine ring and a sulfonamide moiety is a prime example of this strategy, aiming to create potent anticancer agents. nih.gov

The rational design process can be summarized in the following steps:

Identification of a lead compound: A molecule with a known, albeit modest, biological activity, such as a derivative of 2-amino-6-methyl-1H-1,3,5-triazin-4-one.

SAR exploration: Synthesizing and testing a series of analogues to understand the effect of different substituents.

Pharmacophore modeling and QSAR analysis: Identifying key structural features and developing predictive models.

In silico design: Using the models to design new analogues with predicted higher potency and selectivity.

Synthesis and biological evaluation: Preparing the designed compounds and testing their activity to validate the design strategy.

Through such iterative cycles of design, synthesis, and testing, researchers can systematically optimize the triazine scaffold to develop novel therapeutic agents.

Biological Activities and Mechanistic Insights of 2 Amino 6 Methyl 1h 1,3,5 Triazin 4 One Derivatives

Anticancer and Cytotoxic Potential

The s-triazine core structure is a versatile scaffold for the design of novel anticancer drugs. nih.gov Its derivatives have shown remarkable activity against a wide range of cancer cells. nih.gov The structural modifications at different positions of the triazine ring allow for the modulation of their physicochemical and biological properties, leading to the development of potent and selective anticancer agents. nih.govnih.gov

Inhibition of Cancer Cell Proliferation

Derivatives of 2-amino-6-methyl-1H-1,3,5-triazin-4-one have been extensively evaluated for their ability to inhibit the proliferation of various cancer cell lines.

For instance, a series of 1,2,3-triazole-incorporated 1,3,4-oxadiazole-triazine derivatives were synthesized and tested against prostate (PC3 and DU-145), lung (A549), and breast (MCF-7) cancer cell lines. nih.gov Several of these compounds exhibited potent antiproliferative activity, with IC50 values ranging from 0.16 to 11.8 μM. nih.gov Notably, compound 9d , featuring a 4-pyridyl moiety, demonstrated remarkable activity across all tested cell lines, with IC50 values of 0.17 μM (PC3), 0.19 μM (A549), 0.51 μM (MCF-7), and 0.16 μM (DU-145). nih.gov

Another study focused on imamine-1,3,5-triazine derivatives, which were found to be particularly effective against triple-negative MDA-MB-231 breast cancer cells. rsc.org Compounds 4f and 4k showed potent anti-proliferative activity with IC50 values of 6.25 μM and 8.18 μM, respectively, surpassing the efficacy of the established drug imatinib. rsc.org Further investigation revealed that compound 4f also inhibited the migration, invasion, and adhesion of MDA-MB-231 cells. rsc.org

Additionally, novel 1,2,4-triazinone derivatives have been designed and synthesized, with compounds 4c , 5e , and 7c displaying potent anticancer activity against the MCF-7 breast cancer cell line, being approximately 6-fold more potent than podophyllotoxin. researchgate.netnih.gov

Table 1: Antiproliferative Activity of this compound Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
9d PC30.17 nih.gov
9d A5490.19 nih.gov
9d MCF-70.51 nih.gov
9d DU-1450.16 nih.gov
4f MDA-MB-2316.25 rsc.org
4k MDA-MB-2318.18 rsc.org
4c MCF-7Not specified, but ~6x more potent than podophyllotoxin researchgate.netnih.gov
5e MCF-7Not specified, but ~6x more potent than podophyllotoxin researchgate.netnih.gov
7c MCF-7Not specified, but ~6x more potent than podophyllotoxin researchgate.netnih.gov

Induction of Apoptosis

A key mechanism through which these triazine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.

Studies on 5,6-diaryl-1,2,4-triazine hybrids have shown their potential as apoptosis inducers. nih.gov Compound 11E , a 5,6-diphenyl-1,2,4-triazine (B1616786) derivative, was found to induce apoptosis in MGC-803 cells, with an apoptosis rate of around 54.8% at a concentration of 10 µM. nih.gov The apoptotic activity of 1,2,4-triazinone derivatives 4c , 5e , 6c , and 7c in MCF-7 cells was linked to the up-regulation of p53 and an increased Bax/Bcl-2 ratio, leading to a 2-fold increase in caspase-3/7 levels compared to podophyllotoxin. researchgate.netnih.gov

Furthermore, a novel s-triazine dipeptide, compound 3a , was shown to potently induce apoptosis in MCF-7 breast cancer cells. nih.gov Similarly, certain s-triazine analogs were found to induce apoptosis in HT-1080 cancer cells, as observed through AO/EtBr staining. researchgate.netresearchgate.net The investigation of 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives revealed their ability to induce apoptosis in cancer cells with both wild-type and mutant p53. mostwiedzy.plnih.gov

Modulation of Cell Cycle Progression (e.g., G0/G1, G2/M arrest)

In addition to inducing apoptosis, derivatives of this compound can modulate the cell cycle, leading to arrest at specific phases and thereby preventing cancer cell division.

For example, compound 11E was found to arrest the cell cycle of MGC-803 cells at the G2/M phase. nih.gov DNA flow cytometry analysis of 1,2,4-triazinone derivatives 3c , 4c , 5e , 6c , and 7c demonstrated their potent inhibitory activity on cell proliferation and their ability to cause cell cycle arrest at the G2/M phase in MCF-7 cells. researchgate.net

A novel s-triazine dipeptide, compound 3a , induced a significant arrest of MCF-7 cells in the G2/M phase (36.8% of cells compared to 11.5% in untreated cells). nih.gov Furthermore, certain 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives were shown to induce cell cycle arrest in the G0/G1 and G2/M phases in a p53-independent manner. mostwiedzy.plnih.gov

Table 2: Cell Cycle Modulation by this compound Derivatives
CompoundCell LineCell Cycle Phase of ArrestReference
11E MGC-803G2/M nih.gov
3c, 4c, 5e, 6c, 7c MCF-7G2/M researchgate.net
3a MCF-7G2/M nih.gov
2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivativesHCT-116, MCF-7, HeLaG0/G1 and G2/M mostwiedzy.plnih.gov

Intracellular Reactive Oxygen Species (ROS) Generation

Some triazine derivatives exert their anticancer effects by increasing the levels of intracellular reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death.

Preliminary studies on selected s-triazine analogs (5c , 5d , and 6c ) investigated their ability to generate ROS in the HT-1080 cancer cell line. researchgate.netresearchgate.net In a study on the triazine herbicide prometryn, treatment of H9c2 cardiac cells was found to induce intracellular ROS and mitochondrial superoxide. nih.gov

Mitochondrial Membrane Potential Depolarization

Disruption of the mitochondrial membrane potential is another mechanism by which these compounds can trigger apoptosis.

Compound 11E , a 5,6-diaryl-1,2,4-triazine derivative, was observed to cause a decrease in the mitochondrial membrane potential in MGC-803 cells, indicating the involvement of the mitochondrial pathway in apoptosis induction. nih.gov Similarly, selected s-triazine analogs (5c , 5d , and 6c ) were studied for their effect on mitochondrial membrane potential in the HT-1080 cancer cell line. researchgate.netresearchgate.net The dysfunction of mitochondrial membrane potential was also assessed for novel 1,3,5-triazine (B166579) derivatives in DLD and Ht-29 human colon cancer cell lines. nih.gov

Targeting Specific Signaling Pathways (e.g., EGFR, PI3K-AKT-mTOR, ROCK)

Derivatives of this compound have been shown to target and inhibit specific signaling pathways that are crucial for cancer cell growth, survival, and proliferation.

EGFR: A series of mono- and bis(dimethylpyrazolyl)-s-triazine derivatives have been synthesized and shown to target the EGFR/PI3K/AKT/mTOR signaling cascade. nih.govacs.org One compound, in particular, exhibited potent EGFR inhibitory activity with an IC50 value of 61 nM. nih.govencyclopedia.pub

PI3K-AKT-mTOR: This pathway is a central regulator of cell growth and survival, and its inhibition is a key strategy in cancer therapy. nih.govencyclopedia.pub Dimorpholino-substituted s-triazine derivatives, such as ZSTK474, have shown significant potential as PI3K inhibitors. nih.gov A novel series of mono- and bis(dimethylpyrazolyl)-s-triazine derivatives were found to exhibit promising inhibitory activities downstream of the PI3K/AKT/mTOR pathway. nih.govacs.org Compound 4f from this series showed a remarkable reduction in the concentrations of PI3K, AKT, and mTOR. acs.org Furthermore, some s-triazine derivatives have been developed as dual inhibitors of PI3K and mTOR, which can be a more effective strategy to combat cancer. mdpi.com

ROCK: Rho-associated protein kinases (ROCK) are another promising target in cancer therapy. nih.gov Triazine and pyrimidine-based compounds have been identified as ROCK inhibitors. nih.gov Computational studies, including molecular docking and dynamics simulations, have been employed to understand the binding of triazine derivatives to ROCK1 and to design more potent inhibitors. nih.gov Certain 4-methoxy-1,3,5-triazine derivatives have been identified as potent inhibitors of both ROCK1 and ROCK2. researchgate.net

Table 3: Inhibition of Signaling Pathways by this compound Derivatives
Signaling PathwayDerivative ClassKey FindingsReference
EGFRMono- and bis(dimethylpyrazolyl)-s-triazinesPotent inhibition with IC50 of 61 nM for one compound. nih.govnih.govacs.orgencyclopedia.pub
PI3K-AKT-mTORDimorpholino-substituted s-triazinesZSTK474 is a potent PI3K inhibitor. nih.gov
PI3K-AKT-mTORMono- and bis(dimethylpyrazolyl)-s-triazinesCompound 4f significantly reduced PI3K, AKT, and mTOR levels. acs.org
PI3K/mTOR (dual)Substituted 2-(thiophen-2-yl)-1,3,5-triazinesDual inhibition shows greater efficiency. mdpi.com
ROCKTriazine and pyrimidine-based compoundsIdentified as potent ROCK inhibitors. nih.govnih.gov
ROCK1/ROCK24-methoxy-1,3,5-triazine derivativesPotent inhibitors of both ROCK1 and ROCK2. researchgate.net

Antifolate Mechanisms (e.g., Dihydrofolate Reductase Inhibition)

Antifolates are compounds that interfere with the metabolic pathways of folic acid, a vitamin essential for the synthesis of DNA precursors like thymine. nih.gov A primary target for antifolates is the enzyme dihydrofolate reductase (DHFR), which is crucial for maintaining the intracellular supply of tetrahydrofolate, the active form of folate. nih.gov Inhibition of DHFR disrupts DNA synthesis, leading to cell death, a mechanism widely exploited in cancer chemotherapy. acs.orgnih.gov

Derivatives of the 1,3,5-triazine scaffold have been investigated as DHFR inhibitors. Specifically, a series of 2,4-diamino-1,6-dihydro-1,3,5-triazine (DADHT) derivatives, which are structurally related to the antimalarial DHFR inhibitor cycloguanil, were designed to inhibit DHFR and disrupt bacterial membranes. drugs.com These dual-action compounds have shown activity against various pathogens. drugs.com X-ray crystallography studies confirmed that these DADHT derivatives bind to the E. coli DHFR target. drugs.com Further research on cycloguanil-based 1-aryl-4,6-diamino-1,2-dihydrotriazines has also highlighted their role as DHFR inhibitors. nih.gov The development of such triazine-based antifolates represents a strategy to combat resistance to traditional antifolate medications. drugs.com

Enzyme Inhibition Profiles

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. sigmaaldrich.com They are involved in numerous physiological processes, and specific isoforms, such as CA IX and XII, are overexpressed in hypoxic tumors, making them attractive targets for anticancer drug design. nih.govacs.org

Derivatives of 1,3,5-triazine have emerged as a significant class of CA inhibitors. A notable strategy involves incorporating a sulfonamide group, a classic zinc-binding function, into a 1,3,5-triazine scaffold. sigmaaldrich.comnih.gov A series of benzenesulfonamides featuring 1,3,5-triazine moieties were synthesized and shown to inhibit human CA (hCA) isoforms I, II, and the tumor-associated IX. nih.gov Further studies on 2,4-dichloro-1,3,5-triazine (B113473) derivatives of various sulfa drugs demonstrated a significant enhancement in inhibitory activity against bovine CA II compared to the parent drugs. sigmaaldrich.comresearchgate.net

More complex 1,3,5-triazinyl aminobenzenesulfonamides have been developed to achieve isoform selectivity. acs.org These compounds showed negligible effects on the common cytosolic isoforms hCA I and II but were potent inhibitors of the tumor-associated hCA IX and hCA XII, as well as hCA VII, which is found in the brain. acs.org For instance, select derivatives incorporating a styrylphenylamino moiety were identified as highly effective hCA XII inhibitors with inhibition constants (Kᵢ) in the low nanomolar range. acs.org This demonstrates that the 1,3,5-triazine core can be used to develop potent and selective CA inhibitors for therapeutic applications. acs.org

Compound ClassTarget Isozyme(s)Inhibition Data (Kᵢ)Selectivity ProfileReference
Benzenesulfonamides with 1,3,5-triazinehCA I, hCA II, hCA IXKᵢ: 31-8500 nM (hCA I), 14-765 nM (hCA II), 1.0-640 nM (hCA IX)Some derivatives showed selectivity for hCA IX over hCA II. nih.gov
1,3,5-Triazinyl aminobenzenesulfonamideshCA IX, hCA XIIKᵢ = 4.4 nM and 5.9 nM for the most effective hCA XII inhibitors.High selectivity for tumor-associated isoforms (IX, XII) over cytosolic isoforms (I, II). acs.org
Dichloro-1,3,5-triazine sulfa drug derivativesbCA IISignificant increase in inhibition compared to parent sulfa drugs.Not specified. sigmaaldrich.comresearchgate.net

Kinase Inhibition (General and Specific)

Kinases are critical enzymes that regulate a vast array of cellular processes, including growth, survival, and metabolism. nih.gov Their dysregulation is a hallmark of cancer, making kinase inhibition a cornerstone of modern targeted therapy. clinicaltrials.gov The 1,3,5-triazine scaffold has proven to be a valuable template for designing inhibitors against various kinase families. mdpi.comnih.gov

One of the most important kinase signaling pathways implicated in cancer is the Phosphatidylinositol 3-kinase (PI3K)/mTOR pathway. Several 1,3,5-triazine derivatives have been identified as potent inhibitors of this pathway. For example, a novel series of 1,3,5-triazine derivatives was synthesized, with the most active compound showing significant inhibitory activity against PI3Kα and mTOR. This compound demonstrated the ability to induce apoptosis and reduce the viability of HeLa cervical cancer cells. Another study identified a 1,3,5-triazine derivative with a PI3Kγ IC₅₀ value of 6.90 µM, which is comparable to the reference inhibitor wortmannin.

Beyond the PI3K/mTOR axis, s-triazine derivatives have been developed as inhibitors of other kinases, including Focal Adhesion Kinase (FAK) and Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). mdpi.com A series of diarylamino-1,3,5-triazine derivatives were reported as FAK inhibitors, with one compound showing an IC₅₀ of 5.1 µM. mdpi.com Additionally, hybrid quinazoline-1,3,5-triazine derivatives have been reported as potent EGFR inhibitors, with the most active compound exhibiting an IC₅₀ value of 36.8 nM.

Compound ClassTarget Kinase(s)Inhibition Data (IC₅₀)Cellular EffectReference
1,3,5-Triazine derivativesPI3Kα, mTORNot specifiedInduced apoptosis in HeLa cells.
1,3,5-Triazine analoguesPI3Kγ6.90 µMAntiproliferative activity.
Diarylamino-1,3,5-triazinesFAK5.1 µMNot specified. mdpi.com
Quinazoline-1,3,5-triazine hybridsEGFR36.8 nMNot specified.

Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are enzymes that degrade cyclic nucleotides (cAMP and cGMP), which are crucial second messengers in various signaling pathways. Inhibiting specific PDE isoforms can modulate these pathways for therapeutic benefit. For instance, PDE4 inhibitors are known to have anti-inflammatory and smooth muscle relaxant properties. nih.gov

A series of triazine derivatives were synthesized and evaluated for their ability to inhibit PDE4. nih.gov A strong correlation was observed between their PDE4 inhibitory activity and their ability to relax tracheal smooth muscle, with two compounds showing potent relaxant activity with EC₅₀ values of 17 and 24 nM, suggesting their potential use in treating asthma. nih.gov Further research has focused on developing subtype-selective inhibitors. A study reported a series of triazine derivatives that are potent inhibitors of PDE4B, with a structure-activity relationship demonstrating that the triazine core can be engineered for selectivity against PDE4D. Additionally, other triazine derivatives have been explored as ligands for PDE2A, which is a target for neurological disorders and cancer.

Compound ClassTarget PDE Isoform(s)Biological Effect/PotencyPotential ApplicationReference
Triazine derivativesPDE4EC₅₀ values of 17 nM and 24 nM (tracheal relaxation)Asthma nih.gov
Triazine derivativesPDE4BPotent and selective inhibitors over PDE4DNot specified
Triazine derivativesPDE2AIdentified as ligands for PDE2ACNS diseases, Cancer

Thymidine (B127349) Phosphorylase Inhibition

Thymidine phosphorylase (TP) is an enzyme that plays a key role in nucleotide homeostasis. Its overexpression is linked to tumor growth, metastasis, and angiogenesis, making it an important target for the development of anticancer drugs. acs.org

Several studies have identified derivatives based on a pyrazolo[1,5-a] sigmaaldrich.comresearchgate.nettriazine scaffold as potent inhibitors of thymidine phosphorylase. acs.org In one study, a series of pyrazolo[1,5-a] sigmaaldrich.comresearchgate.nettriazin-2-thioxo-4-ones were synthesized, and many exhibited significant TP inhibitory activity. acs.org The most potent compound, bearing a para-substituted pentafluorosulfur group on a phenyl ring, showed an IC₅₀ value of 0.04 µM, which was approximately 800 times more potent than the reference inhibitor 7-deazaxanthine. acs.org Kinetic studies revealed that this compound acts as a non-competitive inhibitor, suggesting it binds to a site distinct from the substrate-binding site. acs.org

Similarly, a series of 1,2,4-triazolo[1,5-a] sigmaaldrich.comresearchgate.nettriazine derivatives were found to have varying degrees of TP inhibitory activity. nih.gov The most promising compound from this series acted as a mixed-type inhibitor. nih.gov These findings highlight that fused triazine systems, particularly those containing a thioxo group, are a promising foundation for designing novel and highly potent TP inhibitors. acs.org

Compound ClassInhibition Data (IC₅₀)Mechanism of InhibitionReference
Pyrazolo[1,5-a] sigmaaldrich.comresearchgate.nettriazin-2-thioxo-4-ones0.04 µM (most potent)Non-competitive acs.org
1,2,4-Triazolo[1,5-a] sigmaaldrich.comresearchgate.nettriazine derivativesComparable to 7-deazaxanthine (IC₅₀ = 42.63 µM)Mixed-type nih.gov

D-Amino Acid Oxidase (DAAO) Inhibition

D-amino acid oxidase (DAAO) is a flavoenzyme that catalyzes the oxidation of D-amino acids. It is a therapeutic target for neurological conditions such as schizophrenia, as inhibiting DAAO can increase brain levels of D-serine, an important co-agonist at the NMDA receptor.

While the 1,3,5-triazine core is central to the inhibitors discussed in previous sections, research into potent, small-molecule DAAO inhibitors has primarily focused on the 1,2,4-triazine (B1199460) isomer. Multiple studies have successfully designed potent DAAO inhibitors using 1,2,4-triazinone scaffolds. For instance, a series of 3-substituted 5-hydroxy-1,2,4-triazin-6(1H)-one derivatives were developed as a new class of human DAAO inhibitors, with many compounds showing IC₅₀ values in the nanomolar range. Another successful class of inhibitors is based on the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold. nih.gov Derivatives from this series were also found to be potent DAAO inhibitors with IC₅₀ values in the double-digit nanomolar range and exhibited favorable metabolic stability. To date, there is a lack of specific research identifying derivatives of 2-amino-6-methyl-1H-1,3,5-triazin-4-one as significant DAAO inhibitors in the available scientific literature.

Compound ClassTarget EnzymeInhibition Data (IC₅₀)Reference
3-Substituted 5-hydroxy-1,2,4-triazin -6(1H)-onesHuman DAAONanomolar range
2-Substituted 6-hydroxy-1,2,4-triazine -3,5(2H,4H)-dionesDAAO50 nM and 70 nM for most potent derivatives

Antimicrobial Spectrum

Derivatives of the 1,3,5-triazine core have demonstrated a wide spectrum of antimicrobial activities. The versatility of the triazine scaffold allows for substitutions at various positions, leading to a diverse library of compounds with tailored biological effects. Researchers have successfully synthesized and evaluated numerous series of these derivatives, revealing significant antibacterial, antiviral, antifungal, and antimycobacterial properties. ijpsr.info

Antibacterial Activity

The antibacterial potential of triazine derivatives has been well-documented against both Gram-positive and Gram-negative bacteria.

A study focusing on novel 1,2,4-triazine derivatives reported significant antibacterial action. biointerfaceresearch.com The synthesized compounds were tested against a panel of bacteria, with two compounds in particular, 3-[(pyridin-2-ylamino)methyl]-1,6-dihydro-1,2,4-triazine-5(2H)-one and 1-(N-pyridine-2-ylglycyl)-1,2-diazepine-3,7-dione, showing the highest activity. biointerfaceresearch.com The presence of the 1,2,4-triazine ring was suggested to be crucial for the enhanced antibacterial effects. biointerfaceresearch.com

Similarly, research into 2,4-bis(hydrazino)-6-substituted-1,3,5-triazine derivatives and their corresponding Schiff bases identified several compounds with potent antibacterial activity. researchgate.net Out of twenty-two synthesized compounds, eight demonstrated good activity against pathogenic bacteria. Notably, compounds designated as 4k and 5g exhibited a broad-range effect against both Gram-positive and Gram-negative bacteria. researchgate.net The minimum inhibitory concentration (MIC) values for the most active compounds were determined against various bacterial strains, highlighting their potential as antibacterial agents. researchgate.net

Further innovation in this area involves the use of Fmoc-triazine amino acids for the solid-phase synthesis of short antimicrobial peptidomimetics. nih.gov This approach aims to combat the challenge of proteolytic degradation faced by natural antimicrobial peptides. A trimer, named BJK-4 , emerged as the most potent peptidomimetic from this research, demonstrating significant antibacterial action without hemolytic activity and showing enhanced stability. nih.gov

Another line of research identified a tetracyclic triazine analogue, 3-(3-(3-chlorphenyl)pyrolidin-1-yl)-1,2,4-triazin-6-amine, which displayed promising antibiotic activity against a variety of drug-resistant Staphylococcus aureus strains as well as Bacillus anthracis. ijpsr.info

Table 1: Antibacterial Activity of Selected Triazine Derivatives

Compound/Derivative Bacterial Strain(s) Activity Measurement (MIC in µg/mL) Reference
4k Streptococcus mutans 31.25 researchgate.net
Staphylococcus aureus 31.25 researchgate.net
Salmonella typhimurium 31.25 researchgate.net
6h Streptococcus mutans 31.25 researchgate.net
5d Staphylococcus aureus 31.25 researchgate.net
6i Escherichia coli 62.5 researchgate.net
3-[(pyridin-2-ylamino)methyl]-1,6-dihydro-1,2,4-triazine-5(2H)-one Various Significant inhibition zone biointerfaceresearch.com
1-(N-pyridine-2-ylglycyl)-1,2-diazepine-3,7-dione Various Significant inhibition zone biointerfaceresearch.com

Note: This table is interactive. You can sort the columns by clicking on the headers.

Antiviral Activity (e.g., Anti-HIV)

The 1,3,5-triazine scaffold has proven to be a valuable template for the development of antiviral agents, with documented activity against herpes simplex virus (HSV), yellow fever virus (YFV), and human immunodeficiency virus (HIV). ijpsr.infojst.go.jpnbuv.gov.ua

Research into 2,4,6-trisubstituted symmetrical 1,3,5-triazine (TAZ) derivatives has yielded compounds with significant anti-HSV-1 activity. jst.go.jpnih.gov Among the tested derivatives, certain CS-symmetrical alkoxy-amino-substituted TAZs, such as 7ggp and 6dpp , showed notable antiviral effects. jst.go.jpnih.gov The most potent compound identified was the C3-symmetrical trialkoxy-TAZ derivative 4bbb , which exhibited a high selectivity index (IC50/EC50) of 256.6. jst.go.jpnih.gov Further studies on similar CS-symmetrical trisubstituted 1,3,5-triazines identified compound 6s (a tri-aliphatic alkylamino-substituted derivative) as having high anti-HSV-1 activity (EC50 = 5.4 μM) and low cytotoxicity. researchgate.net The structure-activity relationship (SAR) analysis suggested that the dialkoxy-amino-substituted TAZ structure is a probable core feature for anti-HSV-1 activity. jst.go.jp

In the fight against flaviviruses, a series of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides were synthesized and evaluated for their activity against YFV. nbuv.gov.ua Most of these compounds displayed inhibitory activity at concentrations of 10 μg/mL or less. nbuv.gov.ua For the most active substances, the 90% effective concentration (EC90) was in the range of 0.06–2.2 μg/mL, coupled with low cytotoxicity, resulting in excellent selectivity index values. nbuv.gov.ua SAR studies indicated that having an alkyl substituent in the ortho-position of the N-aryl fragment is critical for effective inhibition of YFV. nbuv.gov.ua The broad antiviral potential of 1,2,4-triazine derivatives has also been noted, including activity against HIV. ijpsr.info

Table 2: Antiviral Activity of Selected Triazine Derivatives

Compound/Derivative Virus Activity Measurement Reference
4bbb Herpes Simplex Virus-1 (HSV-1) Selectivity Index = 256.6 jst.go.jpnih.gov
6s Herpes Simplex Virus-1 (HSV-1) EC50 = 5.4 µM researchgate.net
7ggp Herpes Simplex Virus-1 (HSV-1) Significant activity jst.go.jpnih.gov
6dpp Herpes Simplex Virus-1 (HSV-1) Significant activity jst.go.jpnih.gov
Carbothioamide Derivatives Yellow Fever Virus (YFV) EC90 = 0.06 – 2.2 µg/mL nbuv.gov.ua

Note: This table is interactive. You can sort the columns by clicking on the headers.

Antifungal Activity

Triazine derivatives have emerged as a promising class of antifungal agents, with activity demonstrated against a range of pathogenic fungi. A 2022 review highlighted the significant potential of s-triazine derivatives in this field. nih.gov

One study synthesized a series of 1,3,5-triazine-2,4-diamines and tested them against Candida albicans and Cryptococcus neoformans. nih.gov Compound 2a , which has a 4-Br substituted phenyl group, showed moderate inhibition (≈25% at 32 µg/mL) against both fungi, while compound 2b , with a 4-ethyl substituted phenyl group, had the highest inhibition against C. neoformans (≈30% at 32 µg/mL). nih.gov Another study reported N2-(tetrazol-5-yl)-6-substituted-5,6-dihydro-1,3,5-triazine-2,4-diamines with excellent efficacy against C. albicans, with MIC values significantly lower than the reference drug fluconazole. nih.gov

Furthermore, novel 4,6-disubstituted s-triazin-2-yl amino acid derivatives were prepared, with most showing activity against C. albicans. nih.gov Compounds that included aniline (B41778) derivatives, piperidine (B6355638), and glycine (B1666218) on the triazine core displayed the largest inhibition zones. nih.gov Docking studies suggested these compounds function by fitting into the active site of N-myristoltransferase (NMT), a key fungal enzyme. nih.gov

Hybrids of 4,6-dimethoxy-1,3,5-triazine and chalcone (B49325) have also been synthesized and tested. nih.gov Compound 15a showed the highest activity against C. albicans and C. glabrata, while compounds 15b and 15c were highly effective against A. niger and C. tropicalis, respectively. nih.gov

Table 3: Antifungal Activity of Selected Triazine Derivatives

Compound/Derivative Fungal Strain(s) Activity Measurement Reference
18b Candida albicans MIC = 3.125 μg/mL nih.gov
18c Candida tropicalis MIC = 6.25 μg/mL nih.gov
15a C. albicans / C. glabrata Inhibition zone: 85 mm / 82 mm nih.gov
15b Aspergillus niger Inhibition zone: 85 mm nih.gov
15c Candida tropicalis Inhibition zone: 81 mm nih.gov
(Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (22) Candida albicans Rapid fungicidal activity nih.gov

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Antimycobacterial and Antitubercular Activity

The search for new drugs to combat tuberculosis, caused by Mycobacterium tuberculosis, has led to the investigation of various heterocyclic compounds, including triazine derivatives.

One tetracyclic 1,2,4-triazine analogue, 3-(3-(3-chlorphenyl)pyrolidin-1-yl)-1,2,4-triazin-6-amine, was found to be active against Mycobacterium tuberculosis at a concentration that was not cytotoxic to mammalian cells. ijpsr.info

While not direct triazine derivatives, related nitrogen-containing heterocyclic structures have shown significant promise. Conjugates of purines (a related heterocyclic system) with amino acids and dipeptides were synthesized and tested. nih.gov This work identified N-(2-aminopurin-6-yl)- and N-(purin-6-yl)-glycyl-(S)-glutamic acids as the most active compounds against M. tuberculosis H37Rv, M. avium, M. terrae, and a multidrug-resistant M. tuberculosis strain. nih.gov

Other research has focused on hydrazide-hydrazone derivatives. One such compound containing an adamantane (B196018) moiety was identified as a probable inhibitor of MmpL3, a crucial mycobacterial transporter. mdpi.com This compound showed strong activity against a panel of clinical M. tuberculosis strains in vitro. mdpi.com Structure-activity relationship studies on benzoxa- biointerfaceresearch.comnih.govnih.gov-diazole substituted amino acid hydrazides indicated that the size of the amino acid side chain and the presence of heavy halogens on the aryl hydrazine (B178648) group play key roles in improving antitubercular activity. ncl.ac.uk

Table 4: Antimycobacterial Activity of Selected Compounds

Compound/Derivative Class Mycobacterial Strain(s) Key Findings Reference
Tetracyclic 1,2,4-triazine analogue Mycobacterium tuberculosis Active and non-cytotoxic ijpsr.info
N-(Purin-6-yl) amino acid conjugates M. tuberculosis H37Rv, M. avium, M. terrae, MDR-TB N-(Purin-6-yl)-glycyl-(S)-glutamic acid was highly active nih.gov
N-(2-Aminopurin-6-yl) amino acid conjugates M. tuberculosis H37Rv, M. avium, M. terrae, MDR-TB N-(2-Aminopurin-6-yl)-glycyl-(S)-glutamic acid was highly active nih.gov
Hydrazide-hydrazone adamantane compound M. tuberculosis (clinical strains) Potent MmpL3 inhibitor mdpi.com

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Antiparasitic Efficacy

Beyond their effectiveness against microbial pathogens, triazine derivatives have also been extensively studied for their efficacy against parasites, most notably the Plasmodium species that cause malaria.

Antimalarial Activity

The 1,3,5-triazine core is central to the structure of the antifolate drug cycloguanil, establishing a historical precedent for its use in antimalarial therapy. mdpi.com Modern research continues to build on this foundation, designing novel triazine derivatives to overcome drug resistance. Dihydrofolate reductase (DHFR) remains a key target for these compounds. mdpi.com

A series of 2,4,6-trisubstituted-1,3,5-triazines were synthesized and evaluated for their in vitro antimalarial activity against Plasmodium falciparum. nih.gov Of the nineteen compounds created, eight displayed MIC values between 1-2 µg/mL, making them several times more active in vitro than cycloguanil. nih.gov

Quantitative structure-activity relationship (QSAR) analyses have been employed to optimize the design of 2,N6-disubstituted 1,2-dihydro-1,3,5-triazine-4,6-diamines as agents against cycloguanil-resistant (FCR-3) P. falciparum. sciforum.net These studies help to identify the structural requirements for potent antimalarial activity, focusing on substituents on the triazine ring and the nature of the linker between rings. sciforum.net The development of hybrid molecules, such as 7-chloro-aminoquinoline triazine conjugates, represents another strategic approach. mdpi.com This design incorporates the essential 7-chloroquinoline (B30040) pharmacophore with the triazine scaffold to create potent antimalarial candidates. mdpi.com The general class of 1,2,4-triazine derivatives has also been reported to possess antimalarial properties. ijpsr.info

Table 5: Antimalarial Activity of Selected Triazine Derivatives

Compound/Derivative Series Plasmodium Strain Key Findings Reference
2,4,6-Trisubstituted-1,3,5-triazines P. falciparum Eight compounds showed MIC in the range of 1-2 µg/mL; more active than cycloguanil. nih.gov
2,N6-disubstituted 1,2-dihydro-1,3,5-triazine-4,6-diamines P. falciparum (FCR-3, cycloguanil-resistant) QSAR models developed to guide design of more potent analogues. sciforum.net
7-chloro-aminoquinoline triazine conjugate Not specified Designed as a hybrid molecule targeting DHFR. mdpi.com

Note: This table is interactive. You can sort the columns by clicking on the headers.


Antileishmanial Activity

The 1,3,5-triazine core is a recognized pharmacophore in the development of new antileishmanial agents. researchgate.net Research has demonstrated the potential of various derivatives in combating the Leishmania parasite, the causative agent of leishmaniasis.

A study on diphenyl 1,2,4-triazine derivatives reported significant activity against Leishmania donovani, the species responsible for visceral leishmaniasis. nih.gov Two compounds from this series, T4 and T7, exhibited potent efficacy against the extracellular promastigote stage of the parasite, showing lower IC₅₀ values than the standard drug miltefosine. nih.gov Specifically, compound T4 also demonstrated significant activity against the intracellular amastigote form. nih.gov

In another approach, a library of 1,3,5-triazinyl peptide derivatives was synthesized and evaluated. nih.gov This work revealed that four dipeptide amide derivatives possessed higher antipromastigote or antiamastigote activity than miltefosine, without showing significant acute toxicity. nih.gov These findings underscore the versatility of the triazine scaffold in designing novel and potent antileishmanial compounds.

**Table 1: Antileishmanial Activity of Diphenyl Triazine Derivatives against L. donovani*** *Data sourced from a study on diphenyl triazine-based molecules. nih.gov

Antiamoebic Activity

Derivatives of 1,3,5-triazine have been identified as possessing significant antiamoebic properties. nih.gov A series of novel triazine derivatives conjugated with a sulfonylamide (SO₂NH) function were synthesized and tested for their potency against Entamoeba histolytica. nih.gov The research found that the incorporation of a triazine ring, in place of a tetrazole ring, led to a marked increase in antiamoebic activity. nih.govresearchgate.net

The activity of these compounds was shown to be dependent on the specific substituent and its position on the scaffold. nih.gov Notably, compounds designated as 5c and 5d emerged as highly effective E. histolytica inhibitors, with IC₅₀ values of 1.05 µM and 1.02 µM, respectively. nih.gov These derivatives were also found to be non-cytotoxic at concentrations up to 25 µM, highlighting their potential as selective therapeutic agents. nih.gov

**Table 2: Antiamoebic Activity of Triazine Derivatives against E. histolytica*** *Data from a study on the antiamoebic and cytotoxicity potency of novel triazine derivatives. nih.gov

Molluscicidal Activity

Within the scope of the reviewed scientific literature, there is no prominent research focused on the molluscicidal activity of this compound or its closely related derivatives.

Anti-inflammatory Properties

The 1,3,5-triazine scaffold is a key structural motif in compounds investigated for anti-inflammatory activity. researchgate.netmdpi.com The anti-inflammatory potential of these derivatives has been demonstrated through various mechanisms, including antioxidant action and the modulation of inflammatory pathways. researchgate.netnih.gov

One study documented the anti-inflammatory effects of a procaine-1,3,5-triazine derivative in a model of rheumatoid arthritis. researchgate.net The compound was found to alleviate inflammation by reducing the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). researchgate.net

Furthermore, a series of 1,3,5-triazine analogues were shown to possess significant radical scavenging and antioxidant activity, which is a crucial mechanism for mitigating inflammation. nih.gov Several of these compounds demonstrated superior inhibition of free radicals compared to standard antioxidants like Trolox and acetylsalicylic acid (ASA), with substantially lower EC₅₀ values. nih.gov

Table 3: Antioxidant (DPPH Radical Scavenging) Activity of 1,3,5-Triazine Analogues Data from a study on the antioxidative activity of 1,3,5-triazine analogues. nih.gov

Immunomodulatory Effects (e.g., Adenosine (B11128) Receptor Ligands)

The immunomodulatory effects of 1,3,5-triazine derivatives have been explored through their action as adenosine receptor (AR) ligands. nih.govmdpi.com Adenosine receptors are widely expressed in the tumor microenvironment and are known to suppress immune cell function. nih.govresearchgate.net By acting as antagonists at these receptors, triazine derivatives can potentially reverse this immunosuppression, making them attractive for immuno-oncology applications.

Researchers have designed and synthesized novel 2-amino-1,3,5-triazine derivatives to specifically target human adenosine receptor (hAR) subtypes hA₁ and hA₃, which are implicated in tumor proliferation. nih.govnih.gov In one study, a series of compounds were developed by substituting at the 4 and 6 positions of the triazine scaffold. nih.gov Radioligand binding assays were used to evaluate their affinities for hAR subtypes. nih.gov The results showed that certain derivatives possessed a strong binding affinity for both hA₁ and hA₃ receptors, establishing the 1,3,5-triazine core as a viable scaffold for developing AR-targeting immunomodulatory agents. nih.govresearchgate.net

Table 4: Binding Affinity of 1,3,5-Triazine Derivatives at Human Adenosine Receptors Data from a study on 1,3,5-triazine derivatives targeting hA₁ and hA₃ AR. nih.govresearchgate.net

DNA Interaction Studies (e.g., UV Spectroscopic Analysis)

UV-visible spectroscopy is a fundamental technique used to investigate the binding interactions between small molecules and DNA. nih.gov Studies on various triazine derivatives have utilized this method to elucidate their binding modes and strengths. nih.govrsc.org

The interaction is typically observed through changes in the absorption spectrum of the compound upon the addition of DNA. nih.gov In a study involving metal complexes of 2,4,6-tris(2-pyridyl)-1,3,5-triazine, electronic absorption spectra were used to probe their interaction with Fish Salmon DNA (FS-DNA). nih.gov Upon increasing the concentration of DNA, the absorption bands of the triazine complexes demonstrated significant hypochromism (a decrease in absorbance intensity) of 24% and 27% for a Ruthenium and an Iron complex, respectively. nih.gov Such spectral changes are indicative of a strong interaction, often suggesting a binding mode such as intercalation, where the molecule inserts itself between the base pairs of the DNA helix. nih.gov

Another study on novel s-triazine-isatin hybrids also employed UV-vis spectroscopy to analyze their binding with salmon sperm DNA. nih.gov The results showed characteristic spectral changes, including both hyperchromic and hypochromic effects, upon successive additions of DNA, confirming a robust interaction with the DNA double helix. nih.gov

Table 5: Spectroscopic Data for DNA Interaction of Triazine Derivatives Data compiled from studies on triazine complexes and hybrids. nih.govnih.gov

Advanced Materials and Diverse Industrial Applications of Triazine Scaffolds

Application in Polymeric Materials and Nanocomposites

The triazine scaffold is integral to the development of high-performance polymers and functional nanocomposites due to its thermal stability, rigidity, and potential for creating highly cross-linked networks. Triazine derivatives are used both as monomers and as modifiers for existing polymer systems.

A significant application is in the formation of formaldehyde (B43269) resins. For instance, 2,4-diamino-6-methyl-1,3,5-triazine, also known as acetoguanamine, serves as a crucial intermediate that acts as a modifier and flexibilizer for these resins. researchgate.net This modification enhances the mechanical properties and workability of the final material.

More advanced research focuses on creating porous two-dimensional conjugated polyelectrolytes (2D CPEs) using triazine-based linkers. acs.org In one study, a 2,4,6-triphenyl-1,3,5-triazine-based linker was used to synthesize a 2D CPE that exhibited intrinsic porosity and stable radical states. acs.org These materials are notable for their dual ion-electron conduction, a property that is highly sought after for applications in energy storage and electronics. acs.org The electrochemical characterization of this triazine-based polymer revealed pseudocapacitive behavior and significant electrical and ionic conductivity. acs.org

Table 1: Properties of a Triazine-Based 2D Conjugated Polyelectrolyte (CPE-TRZ)

Property Value Source
Electrical Conductivity (σelectrical) 0.9 mS·cm⁻¹ acs.org
Ionic Conductivity (σionic) 0.31 μS·cm⁻¹ acs.org
Optical Absorption Shoulder peak at 600–800 nm (polaronic feature) acs.org

Supramolecular Chemistry and Self-Assembly

The defined geometry and hydrogen-bonding capabilities of the triazine ring make it an excellent candidate for designing complex, self-assembling supramolecular structures. The nitrogen atoms in the ring act as hydrogen bond acceptors, while substituents like amino groups can act as donors, guiding the assembly of molecules into predictable, higher-order architectures such as tapes, ribbons, and three-dimensional networks. researchgate.netnih.gov

Research on 2,4-diamino-6-methyl-1,3,5-triazine methanol (B129727) solvate provides a clear example of this phenomenon. researchgate.net X-ray diffraction studies revealed that its crystal structure is governed by an extensive network of hydrogen bonds. The molecules form centrosymmetric dimers through two distinct N—H(amino)⋯N(ring) hydrogen bonds, and these dimers then connect to form a planar molecular tape. researchgate.net The methanol solvent molecules further link these tapes, creating a robust three-dimensional structure. researchgate.net

Similarly, the protonated form, 2,4-diamino-6-methyl-1,3,5-triazin-1-ium hydrogen oxalate, demonstrates complex self-assembly where ions are linked by N—H⋯O, N—H⋯N, and O—H⋯O hydrogen bonds. nih.gov These primary interactions are further stabilized by weaker π–π stacking and C—O⋯π interactions, resulting in a 3D network. nih.gov

Table 2: Crystallographic Data and Interactions in Self-Assembled Triazine Structures

Compound Crystal System Key Interactions Resulting Architecture Source
2,4-Diamino-6-methyl-1,3,5-triazine methanol solvate Monoclinic N—H(amino)⋯N(ring) hydrogen bonds Planar molecular tapes linked into a 3D structure researchgate.net

This predictable self-assembly is crucial for crystal engineering and designing materials with specific structural and functional properties.

Chiral Stationary Phases for Stereochemical Analysis

In analytical chemistry, the separation of enantiomers is a critical task, particularly in the pharmaceutical industry. Triazine derivatives have been successfully employed as chiral stationary phases (CSPs) in chromatography for this purpose. mdpi.com The rigid triazine core provides a stable platform onto which chiral selectors can be attached.

General studies on 1,3,5-triazine (B166579) derivatives show their application as chiral solvating agents for determining enantiomeric excess using NMR spectroscopy. mdpi.com The interaction between the chiral triazine derivative and the enantiomers of an analyte leads to the formation of diastereomeric complexes, which can be distinguished by their different NMR chemical shifts. A related compound, 2-Methyl-4-amino-6-methoxy-s-triazine, has been analyzed using reverse-phase HPLC, demonstrating the compatibility of the triazine scaffold with standard chromatographic techniques. sielc.com

Luminescent Materials and Optical Switches

The electron-deficient nature of the 1,3,5-triazine ring, combined with the ability to attach electron-donating groups, makes it a powerful core for creating materials with interesting photophysical properties. These "push-pull" systems can exhibit fluorescence, phosphorescence, and other luminescent behaviors.

Specifically, derivatives of 2,4,6-triamino-1,3,5-triazine (melamine) have been investigated for the preparation of luminescent materials and optical switches. mdpi.com The introduction of chromophores and other functional groups to the triazine scaffold allows for the tuning of absorption and emission wavelengths. These materials can be designed to change their optical properties in response to external stimuli such as light, heat, or chemical analytes, making them suitable for use as switches or sensors. mdpi.com

Formation of Metal Complexes

The nitrogen atoms of the triazine ring are effective ligands for coordinating with metal ions. This property has led to the use of triazine derivatives in the synthesis of a wide range of metal complexes and coordination polymers. mdpi.com These complexes have applications in catalysis, magnetism, and as building blocks for metal-organic frameworks (MOFs).

Detailed research has shown that triazine derivatives can act as templates in the formation of complex macrocyclic structures. For example, a 2,4-diamino-6-methyl-1,3,5-triazine derivative was isolated during research aimed at preparing new lanthanide macrocyclic complexes. researchgate.net This work explored the "coordination template effect," where the metal ion organizes the ligand precursors into a specific arrangement, facilitating the formation of a desired supramolecular Schiff base macrocycle. researchgate.net

Corrosion Inhibitors

Substituted triazines have proven to be effective corrosion inhibitors for various metals and alloys, particularly in aqueous and multi-phase systems. Their mechanism of action typically involves the adsorption of the molecule onto the metal surface, forming a protective film that acts as a barrier to corrosive agents.

A well-documented example is 2,4,6-Tri-(6-aminocaproic acid)-1,3,5-triazine, which is commercially used as a corrosion inhibitor under trade names like Irgacor L 190 and Belcor 590. biosynth.com This compound is particularly effective at inhibiting the corrosion of iron and iron-containing alloys in systems such as industrial water cycles, hydraulic fluids, and antifreeze solutions. biosynth.com The multiple carboxylic acid and amino groups, anchored to the stable triazine core, provide strong adsorption to the metal surface.

Analytical Reagents (e.g., Ionophores for Electrochemical Sensors)

Beyond chromatography, triazine derivatives serve as versatile analytical reagents for detecting and quantifying other chemical species. chemimpex.com For instance, 2-Amino-4-methoxy-6-methyl-1,3,5-triazine (B155196) is utilized in the development of analytical methods. chemimpex.com

The inherent electrochemical properties of the triazine scaffold make it suitable for applications in electrochemical sensors. The development of triazine-based porous polymers with dual ion-electron conduction capabilities is a significant advancement in this area. acs.org Materials that can conduct both ions and electrons are prime candidates for use as ion-to-electron transducers in ion-selective electrodes and other electrochemical sensors. An ionophore is a substance that can reversibly bind ions and transport them across a membrane, and the porous, functional nature of these triazine polymers makes them promising for such roles. acs.org

Table of Mentioned Compounds

Systematic NameOther Names / Trivial Name(s) / Codes
2-amino-6-methyl-1H-1,3,5-triazin-4-one2-amino-4-hydroxy-6-methyl-1,3,5-triazine
2,4-Diamino-6-methyl-1,3,5-triazineAcetoguanamine
2,4,6-tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazineTriazine-based linker
2,4-diamino-6-methyl-1,3,5-triazin-1-ium hydrogen oxalate-
2-Methyl-4-amino-6-methoxy-s-triazine2-Amino-4-methoxy-6-methyl-1,3,5-triazine
2,4,6-Triamino-1,3,5-triazineMelamine (B1676169)
2,4,6-Tri-(6-aminocaproic acid)-1,3,5-triazineIrgacor L 190, Belcor 590

Other Industrial Uses (e.g., Dyes, Fluorescent Whitening Agents, Surfactants)

The compound this compound, also known by its tautomeric form 4-amino-6-methyl-1,3,5-triazin-2-ol (B144062) and identified by the CAS number 16352-06-0, is a heterocyclic organic compound belonging to the triazine family. mst.dkresearchgate.net While the triazine scaffold is integral to a variety of industrial products, including dyes and fluorescent whitening agents, a thorough review of scientific literature and patent databases indicates that this compound itself is not directly utilized in the manufacturing of dyes, fluorescent whitening agents, or surfactants.

The primary context in which this compound is mentioned is in the field of agrochemicals, where it is recognized as a transformation or degradation product of certain herbicides, such as Thifensulfuron-methyl and Prosulfuron. researchgate.netnih.gov Its presence is therefore relevant to environmental and analytical chemistry for monitoring herbicide residues.

In contrast, the broader class of triazine derivatives sees extensive use in the dye industry. Reactive dyes, for instance, often incorporate a triazine ring as a reactive moiety to form covalent bonds with textile fibers. These are typically complex structures where the triazine core is substituted with chromophores and other functional groups to achieve desired color and fastness properties. uctm.edumjbas.comresearchgate.net For example, many commercial reactive dyes are based on the reaction of cyanuric chloride with various amino- and sulfo-substituted aromatic compounds. researchgate.netmjbas.com

Similarly, fluorescent whitening agents (FWAs), also known as optical brighteners, frequently utilize triazinyl-stilbene derivatives. These molecules absorb ultraviolet light and re-emit it in the blue region of the visible spectrum, leading to a whitening effect on materials like textiles and paper. evitachem.comresearchgate.net The structures of these FWAs are significantly more complex than that of this compound.

While some triazine compounds have been investigated for their surfactant properties, there is no evidence to suggest that this compound is employed for this purpose. The available data points to its role as a chemical intermediate or a building block in organic synthesis, rather than a component in final industrial formulations for dyes, fluorescent whitening agents, or surfactants. quarkochem.com

Table of Chemical Properties

PropertyValueSource
IUPAC Name4-amino-6-methyl-1H-1,3,5-triazin-2-one researchgate.net
Synonyms2-Amino-4-hydroxy-6-methyl-1,3,5-triazine, 4-Amino-6-methyl-1,3,5-triazin-2-ol researchgate.net
CAS Number16352-06-0 mst.dkresearchgate.net
Molecular FormulaC4H6N4O researchgate.net
Molecular Weight126.12 g/mol researchgate.net

Future Directions and Emerging Research Avenues

Development of Novel Triazine Scaffolds for Specific Biological Targets

The triazine ring is a highly versatile scaffold in medicinal chemistry, known for its presence in molecules with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.gov The future of drug discovery with this scaffold lies in moving beyond broad-spectrum activity towards the rational design of derivatives that are highly selective for specific biological targets. This involves strategically modifying the triazine core at its 2, 4, and 6 positions to optimize interactions with the target protein's binding site. nih.gov

Researchers are actively synthesizing and evaluating novel triazine analogues as multi-target ligands for complex conditions like Alzheimer's disease. nih.gov For instance, certain derivatives have been developed as potent inhibitors of β-site APP-cleaving enzyme 1 (BACE1), a key target in Alzheimer's pathology. nih.govnih.gov In the realm of oncology, hybrid molecules incorporating 1,3,5-triazine (B166579) have shown significant inhibitory activity against crucial cancer-related enzymes like Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) and DNA topoisomerases. nih.gov Another promising area is the development of 1,2,4-triazine (B1199460) derivatives as potent and selective antagonists for the adenosine (B11128) A₂A receptor, which has therapeutic potential for Parkinson's disease. acs.org The synthesis of tripeptidomimetic compounds based on novel bicyclic scaffolds is also being explored to create antagonists for chemokine receptors like CXCR4. ku.dk This targeted approach aims to enhance therapeutic efficacy while minimizing off-target side effects.

Novel Triazine Derivative Class Biological Target Therapeutic Potential Key Findings
1,3,5-Triazine Analoguesβ-site APP-cleaving enzyme 1 (BACE1)Alzheimer's DiseaseCompounds 6c and 6m showed significant BACE1 inhibition with IC₅₀ values of 0.91 µM and 0.69 µM, respectively. nih.gov
1,3,5-Triazine-Pyrazole HybridsEpidermal Growth Factor Receptor (EGFR)CancerDerivatives displayed excellent anticancer activity, with IC₅₀ values as low as 229.4 nM against EGFR. nih.gov
1,2,4-Triazine DerivativesAdenosine A₂A ReceptorParkinson's DiseaseCompound 4k was identified as a potent antagonist with high oral bioavailability and in vivo efficacy. acs.org
Quinazoline-1,3,5-triazine HybridsEGFR InhibitorsCancerThe most active compound showed an IC₅₀ value of 36.8 nM against the EGFR enzyme. nih.gov

Integration of Cheminformatics and Machine Learning in Rational Drug Design

The design of novel triazine-based therapeutics is increasingly being accelerated by the integration of cheminformatics and machine learning (ML). nih.govnih.gov These computational tools allow researchers to analyze vast chemical datasets, predict the properties of new compounds, and optimize molecular structures for enhanced biological activity before they are synthesized in the lab. hilarispublisher.com This data-driven approach significantly reduces the time and cost associated with traditional drug discovery. hilarispublisher.com

Key computational techniques applied to triazine research include Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking. nih.govekb.eg QSAR models establish a mathematical relationship between the chemical structure of triazine derivatives and their biological activity, enabling the prediction of a new compound's potency based on its structural features. nih.govnih.gov For example, a QSAR study on 1,2,4-triazine-3(2H)-one derivatives as tubulin inhibitors achieved a predictive accuracy (R²) of 0.849. nih.govnih.gov Molecular docking simulates how a triazine molecule fits into the binding site of a target protein, predicting its binding affinity and interaction patterns. nih.govresearchgate.net Docking studies have identified triazine derivatives with high binding affinities to targets like tubulin (docking score of -9.6 kcal/mol) and bacterial DNA gyrases, providing insights into the specific amino acid interactions that drive inhibition. nih.govmdpi.com Machine learning algorithms are becoming indispensable for mining large compound databases to design drugs with desired biological properties. nih.govnih.gov

Computational Method Triazine Application Example Finding Significance
QSARPredicting anticancer activity of 1,2,4-triazine derivativesModels revealed that absolute electronegativity and water solubility significantly influence inhibitory activity against tubulin (R² = 0.849). nih.govnih.govGuides the synthesis of compounds with optimized pharmacological profiles.
Molecular DockingIdentifying potential tubulin inhibitorsCompound "Pred28" exhibited the best docking score of −9.6 kcal/mol, indicating strong binding affinity. nih.govresearchgate.netPrioritizes potent candidates for synthesis and experimental validation.
Molecular DynamicsEvaluating the stability of ligand-protein complexesSimulations over 100 ns confirmed the stable binding of potent triazine derivatives to the tubulin protein. nih.govProvides insight into the durability of the drug-target interaction over time.
3D-QSAR & DockingDesigning new 1,3,5-triazine anticancer agentsIdentified key structural features and interactions necessary for anticancer activity. ekb.egFacilitates the rational design of novel, more effective drug candidates.

Exploration of Sustainable and Eco-Friendly Synthetic Methodologies

A significant trend in chemical synthesis is the development of green and eco-friendly protocols to minimize environmental impact. For triazine derivatives, research is focused on replacing hazardous reagents and harsh reaction conditions with more sustainable alternatives. nih.gov Green chemistry approaches such as microwave-assisted and ultrasound-assisted synthesis are being employed to produce 1,3,5-triazine derivatives more efficiently. nih.govnih.gov These methods often lead to significantly shorter reaction times, higher yields, and a reduction in the use of toxic solvents compared to conventional heating. nih.govresearchgate.net

For instance, 2,4-diamino-1,3,5-triazines have been successfully prepared by reacting dicyandiamide (B1669379) with nitriles under microwave irradiation, a process notable for its simple work-up and reduced solvent use. researchgate.net Similarly, ultrasound has been shown to be an effective energy source for synthesizing various heterocyclic compounds, including triazoles and pyrazoles, which share synthetic precursors with some triazines. nih.gov Researchers are also exploring one-pot synthesis methods, which reduce waste by minimizing purification steps between reactions. google.com An electrochemical strategy for the C-H heteroarylation of aldehydes offers an external oxidant-free and environmentally friendly route to functionalized heterocyclic compounds. acs.org These sustainable methodologies are crucial for making the large-scale production of triazine-based compounds more economically viable and environmentally responsible. nih.gov

Synthetic Method Description Advantages Reference Example
Microwave-Assisted SynthesisUses microwave energy to heat reactions.Rapid reaction times, increased yields, reduced solvent consumption.Synthesis of 2,4-diamino-1,3,5-triazines from dicyandiamide and nitriles. researchgate.net
Ultrasound-Assisted Synthesis (Sonochemistry)Uses ultrasonic waves to induce chemical reactions.Enhanced reaction rates, efficient synthesis in aqueous media, environmentally friendly.Employed as a green alternative for synthesizing 1,3,5-triazine derivatives with anticancer potential. nih.gov
One-Pot SynthesisMultiple reaction steps are performed in a single reactor without isolating intermediates.Increased efficiency, reduced waste and resource consumption.A one-pot method for preparing 2-amino-4-methoxy-6-methyl-1,3,5-triazine (B155196) from cyanuric chloride. google.com
Electrochemical SynthesisUses electricity to drive chemical reactions.Avoids the need for external chemical oxidants, operates under mild conditions.α-C(sp³)–H heteroarylation of aliphatic aldehydes. acs.org

Investigating Multi-Targeted Approaches for Complex Biological Systems

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways. nih.govnih.gov The traditional "one-target, one-drug" approach is often insufficient for these conditions. Consequently, a major research avenue is the design of multi-target-directed ligands (MTDLs)—single molecules engineered to interact with several biological targets simultaneously. nih.gov The triazine scaffold is an excellent platform for developing such MTDLs due to its ability to be functionalized with different pharmacophores at its three substitution sites. nih.gov

In Alzheimer's disease research, scientists have synthesized novel triazine derivatives that act as MTDLs. nih.gov For example, compound 6m was designed to not only inhibit the BACE1 enzyme but also to chelate metal ions (Fe²⁺, Fe³⁺, Zn²⁺, Cu²⁺) and scavenge free radicals, addressing multiple facets of Alzheimer's pathology. nih.gov Similarly, for cancer therapy, bifunctional inhibitors are being developed. A triazine analog was created by combining a PI3K inhibitor with a Raf/MEK inhibitor, simultaneously targeting two key signaling pathways (PI3K/Akt/mTOR and Ras/MEK/ERK) that are often dysregulated in cancer. nih.gov This polypharmacological approach holds promise for overcoming drug resistance and achieving synergistic therapeutic effects that are not possible with single-target agents. nih.gov

Triazine-Based MTDL Disease Simultaneous Targets/Mechanisms Key Finding
Compound 6mAlzheimer's DiseaseBACE1 inhibition, metal chelation (Fe, Zn, Cu), antioxidant activity.The compound showed potent BACE1 inhibition (IC₅₀ = 0.69 µM) and confirmed metal-chelating properties without neuronal toxicity. nih.gov
Triazine Analog 45CancerPI3K and MEK1 enzyme inhibition.Showed good dual inhibitory activity against MEK1 (IC₅₀ = 473 nM) and PI3K (IC₅₀ = 172 nM). nih.gov
Triazine-Chalcone HybridsCancerDihydrofolate reductase (DHFR) and Thioredoxin Reductase (TrxR) inhibition.Compounds showed potent cytotoxicity against cancer cell lines and strong dual-inhibitory activity against both enzymes. mdpi.com
1,2,3-Triazole-Chromenone HybridsAlzheimer's DiseaseButyrylcholinesterase (BuChE) inhibition, anti-Aβ aggregation, metal chelation.Compound 10h was a selective BuChE inhibitor (IC₅₀ = 21.71 μM) and inhibited Aβ aggregation. nih.gov

Advancements in Triazine-Based Functional Materials

Beyond pharmaceuticals, the 1,3,5-triazine ring is a fundamental building block for a new class of advanced functional materials. rsc.org Its planar, π-conjugated, and nitrogen-rich structure imparts high thermal and chemical stability, making it ideal for creating robust porous organic polymers. acs.orgnih.gov A prominent example is Covalent Triazine Frameworks (CTFs), which are constructed by the polymerization of nitrile-containing monomers. rsc.orgmdpi.com

CTFs are highly porous materials with large surface areas, making them promising for applications in gas storage and separation. mdpi.comnih.gov The nitrogen atoms in the triazine rings act as basic sites, enhancing the affinity for acidic gases like CO₂. nih.gov Researchers are developing new synthetic strategies, including ionothermal synthesis and microwave-assisted methods, to create CTFs with tailored pore sizes and functionalities. acs.orgnih.gov By changing the linker molecules or introducing different functional groups, the properties of these materials can be finely tuned. acs.org Triazine-based materials are also being explored for their use as adsorbents for environmental pollutants, catalysts, and as semiconductive materials for electronic applications. acs.orgnih.govnih.gov

Triazine-Based Material Synthetic Precursors Key Properties Potential Applications
Covalent Triazine Frameworks (CTFs)Aromatic nitrile monomers (e.g., terephthalonitrile)High porosity, large surface area (up to 2367 m²g⁻¹), high thermal and chemical stability. mdpi.comGas storage (H₂, CO₂), separation, catalysis. acs.orgmdpi.com
Porous Aromatic Frameworks (PAF-6)Melamine (B1676169) and piperazineTwo-dimensional structure, porous.Synthesis of new porous organic polymer materials. acs.orgnih.gov
Triazine-functionalized CompositesTriazine-based polymersHigh surface area, affinity for target analytes via π-π, electrostatic, and hydrogen bonding interactions.Adsorbents for environmental pollutants (metal ions, drugs, pesticides). nih.gov
Conjugated Polyelectrolytes (2D CPE-TRZ)Triazine-containing monomersOpen-shell character, dual ion-electron conduction.Organic electronics, energy storage. acs.org

Q & A

Q. What are effective synthetic routes for 2-amino-6-methyl-1H-1,3,5-triazin-4-one?

A two-step method involving alkylcyanoguanidine intermediates and aldehydes in concentrated sulfuric acid (H2SO4) is commonly used for analogous triazinones. For example, alkylguanylurea derivatives can be synthesized from sodium dicyanamide and amines, followed by cyclization with aldehydes under acidic conditions . Optimization of reaction time and stoichiometry is critical to minimize side products.

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential. For instance, <sup>1</sup>H NMR peaks at δ 5.60 (s, 1H) and 6.12 (br s, exch, 2H) in DMSO-<i>d</i>6 correlate with amino and methyl groups in similar triazinones. <sup>13</sup>C NMR data (e.g., δ 66.3 for sp<sup>3</sup>-hybridized carbons) further validate the dihydrotriazinone scaffold .

Q. What purification strategies are recommended for isolating this compound?

Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures are effective. Density (e.g., 1.23 g/cm³ for related compounds) and boiling point data (e.g., 285.4°C) can guide solvent selection .

Advanced Research Questions

Q. How does thermal stability influence reaction design for triazinone derivatives?

Thermal rearrangements, such as Claisen rearrangements, can occur under prolonged heating. For example, triazin-6-ylprop-2-ynyl ethers rearrange to methylenimidazo-triazinones at elevated temperatures, highlighting the need for controlled reaction durations to avoid undesired products . Differential Scanning Calorimetry (DSC) is advised to profile decomposition thresholds.

Q. What computational methods predict the reactivity of 2-amino-6-methyl-1,3,5-triazin-4-one in nucleophilic substitutions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and frontier molecular orbitals. The electron-deficient triazinone ring is prone to nucleophilic attack at the C4 carbonyl, validated by Fukui indices and electrostatic potential maps .

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?

Triangulate experimental solubility measurements (e.g., shake-flask method) with Hansen Solubility Parameters (HSPs) and COSMO-RS simulations. For example, log<em>P</em> values and hydrogen-bonding capacity (e.g., calculated via ChemSpider ID 173059) clarify discrepancies in solvent compatibility .

Q. What mechanistic insights explain regioselectivity in triazinone functionalization?

Kinetic studies under varying pH and temperature reveal that protonation of the amino group at C2 directs electrophilic substitution to C6. For example, iodination of 4-amino-6-(5-iodothiophen-3-yl)-triazin-2-one occurs preferentially at the thiophene ring under acidic conditions .

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